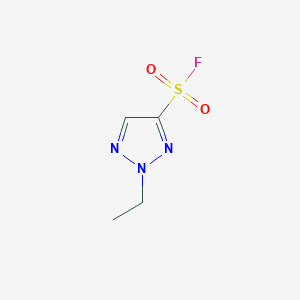

2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride

Description

Properties

IUPAC Name |

2-ethyltriazole-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3O2S/c1-2-8-6-3-4(7-8)11(5,9)10/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETYXRPUDURJLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Oxidative Sulfonylation : The ethyl-substituted ketone reacts with sodium sulfinate in the presence of CuCl₂ to form a β-keto sulfone intermediate.

-

Dimroth Cyclization : The β-keto sulfone undergoes base-mediated enolate formation, followed by [3+2] cycloaddition with the azide to yield the triazole core.

-

Fluorination : The sulfonate group is converted to sulfonyl fluoride using a fluorinating agent such as Deoxo-Fluor or sulfur tetrafluoride (SF₄).

Optimization Data

-

Catalyst : CuCl₂ (10 mol%) in DMSO at room temperature.

-

Substrate Scope : Ethyl-substituted ketones exhibit moderate reactivity, with electron-donating groups enhancing cyclization rates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfonyl Fluoride Precursors

The CuAAC reaction, a cornerstone of click chemistry, offers a direct route to 1,4-disubstituted triazoles. To access the 2-ethyl-2H regioisomer, internal alkynes or specialized catalysts are required. Recent work demonstrates the use of bis(tetraethylsulfonyl fluoride) (BTESF) derivatives as dipolarophiles in CuAAC reactions.

Procedure

-

Alkyne Preparation : Ethyl-substituted alkynes (e.g., 3-ethyl-1-propyne) are synthesized via Sonogashira coupling.

-

Cycloaddition : The alkyne reacts with a sulfonyl fluoride azide (e.g., SO₂F-substituted azide) under CuSO₄/NaAsc catalysis in methanol.

-

Regiochemical Control : Employing Ru catalysts or bulky ligands shifts regioselectivity to favor 1,5-disubstituted products, which can tautomerize to 2H-triazoles.

Key Data

-

Conditions : CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%), MeOH, 12–24 h.

-

Post-Functionalization : NH-triazoles generated via base-mediated elimination (e.g., pyrrolidine) can be alkylated to introduce the ethyl group.

β-Ketophosphonate Cycloaddition and Post-Modification

A regioselective synthesis of 1,2,3-triazoles via β-ketophosphonate enolates has been reported, enabling access to multisubstituted derivatives. This method leverages cesium carbonate in DMSO to generate Z-enolates, which react with azides to form triazoles.

Synthetic Steps

-

Phosphonate Synthesis : Ethyl-substituted β-ketophosphonates are prepared via Arbuzov reaction.

-

Cycloaddition : The phosphonate reacts with azides (e.g., NaN₃) in DMSO/Cs₂CO₃ to yield 4-phosphonated triazoles.

-

Sulfonylation and Fluorination : The phosphonate group is displaced via nucleophilic substitution with sulfinic acid, followed by fluorination.

Performance Metrics

Patent-Based Synthesis of 2-Substituted Triazole Derivatives

A patented method for 2,4-disubstituted-2H-1,2,3-triazoles involves fluorenyl or aryl groups at the 2-position and boronic acids or carboxylates at the 4-position. Adapting this protocol for sulfonyl fluoride incorporation requires post-synthetic modification.

Protocol Adaptation

Patent Highlights

-

Scope : Tolerates aryl, heteroaryl, and fluorenyl groups at R1.

-

Challenges : Sulfonation may require protecting groups to prevent ring decomposition.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Cycloaddition Reactions: The triazole ring can undergo cycloaddition reactions with various dipolarophiles, leading to the formation of fused ring systems.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Dipolarophiles: Alkenes, alkynes

Major Products Formed

The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, sulfonothioates, and various fused ring systems .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives, including 2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride, exhibit significant antimicrobial properties. The sulfonyl fluoride moiety enhances the compound's reactivity and interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that triazole compounds can inhibit the growth of various pathogens, including bacteria and fungi .

Antitumor Activity

Triazoles are also recognized for their potential antitumor activities. The incorporation of the sulfonyl fluoride group into triazole structures has been linked to improved efficacy against cancer cell lines. Research suggests that these compounds can induce apoptosis in tumor cells, making them valuable in cancer therapy development .

Radiopharmaceuticals

Fluorine-18 Labeling

One of the most notable applications of this compound is as a precursor in radiopharmaceutical synthesis, particularly for fluorine-18 labeling. This isotope is widely used in positron emission tomography (PET) imaging due to its favorable properties. The compound facilitates nucleophilic substitution reactions necessary for incorporating fluorine-18 into various biomolecules, enhancing the imaging capabilities for diagnosing diseases such as cancer .

Organic Synthesis

Click Chemistry

The compound serves as a versatile building block in click chemistry, which is a powerful method for synthesizing complex molecules through simple and efficient reactions. The presence of the triazole ring allows for the formation of diverse chemical libraries that can be screened for biological activity. This application is particularly relevant in drug discovery and development processes .

Synthesis of Functionalized Molecules

Recent studies have demonstrated that this compound can be utilized to synthesize a variety of functionalized molecules with high yields. For instance, it has been employed in the synthesis of novel triazole derivatives that possess enhanced chemical stability and biological activity. The ability to modify the triazole structure opens avenues for creating tailored compounds for specific applications .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes Utilizing this compound

Mechanism of Action

The mechanism of action of 2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Key Triazole Sulfonyl Derivatives

Key Findings :

- Substituent Position : 2-substituted triazoles (e.g., ethyl or methyl at position 2) exhibit greater steric shielding of the sulfonyl fluoride group compared to 1-substituted analogs, reducing unintended nucleophilic attacks .

- Electrophilicity : The sulfonyl fluoride group in this compound shows higher electrophilicity than sulfonyl chloride analogs, enabling selective covalent bonding with biological targets .

- Stability : Fluoride derivatives demonstrate superior hydrolytic stability over chlorides, as evidenced by the persistence of this compound in aqueous buffers (pH 7.4, 24 h) compared to rapid degradation of sulfonyl chlorides .

Comparison with Non-Triazole Sulfonyl Fluorides

Table 2: Broader Sulfonyl Fluoride Compounds

Key Findings :

- Reactivity : Triazole sulfonyl fluorides exhibit enhanced reactivity in click chemistry due to the electron-deficient triazole ring, enabling efficient conjugation with alkynes or strained cyclooctynes . In contrast, aliphatic sulfonyl fluorides (e.g., tetrafluoroethanesulfonyl fluoride) are less reactive in such contexts .

- Biological Compatibility : The triazole core improves compatibility with biological systems, making this compound a preferred candidate for proteomics and drug discovery over bulkier industrial sulfonyl fluorides .

Pharmacological and Industrial Relevance

- Covalent Inhibitors : The compound’s sulfonyl fluoride group forms stable bonds with serine or cysteine residues in enzymes, outperforming sulfonyl chlorides in selectivity and reduced off-target effects .

- Synthetic Accessibility: this compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 1-bromoethene-1-sulfonyl fluoride (BESF), a method less applicable to non-triazole derivatives .

Biological Activity

2-Ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride (CAS No. 2305251-52-7) is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C5H8F2N3O2S

Molecular Weight : 195.20 g/mol

IUPAC Name : this compound

The compound consists of a triazole ring with an ethyl substituent and a sulfonyl fluoride group. The presence of the sulfonyl fluoride moiety allows for electrophilic interactions with nucleophilic sites in biomolecules, which is crucial for its biological activity.

The primary mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the inhibition of various enzymes such as proteases and kinases. This inhibition can disrupt critical biological pathways involved in disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

The compound has been studied for its ability to inhibit serine proteases. Such enzymes are involved in numerous physiological processes including digestion and immune response.

Antimicrobial Properties

Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains. For instance, in vitro tests have shown bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potential for further development as an antimicrobial agent .

Potential Therapeutic Applications

Due to its unique structure and mechanism of action, this compound is being investigated for therapeutic uses in various diseases, particularly those involving dysregulated enzyme activity.

Enzyme Inhibition Studies

In a study examining the inhibition of serine proteases, this compound demonstrated significant inhibitory effects compared to control compounds. The data indicated a dose-dependent relationship in enzyme activity reduction.

Antimicrobial Activity

In vitro tests revealed that the compound exhibited bactericidal effects against Staphylococcus aureus with an MIC of approximately 16 µg/mL. This suggests that the compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .

Comparative Analysis

To understand the significance of this compound in biological contexts, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Triazole-based | Enzyme inhibition, antimicrobial properties |

| 3-(aminomethyl)azetidine-1-sulfonyl fluoride | Azetidine-based | Similar enzyme inhibition |

| 4-(aminomethyl)piperidine-1-sulfonyl fluoride | Piperidine-based | Broader range of enzyme targets |

Q & A

Q. How is 2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride synthesized in laboratory settings?

Methodological Answer: The compound can be synthesized via sulfur(VI) fluoride exchange (SuFEx) click chemistry. A practical approach involves using 1,2-dibromoethane-1-sulfonyl fluoride (DESF) as a precursor to generate 1-bromoethene-1-sulfonyl fluoride (BESF) in situ. BESF reacts with azides or other nucleophiles under mild conditions to form triazole-sulfonyl fluoride derivatives. Key steps include:

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify proton and carbon environments (e.g., ethyl group at δ 1.4–1.6 ppm for CH, δ 4.2–4.4 ppm for CH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (225.63 g/mol) .

- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles (if single crystals are obtainable) .

Q. What are the common reactivity profiles of this compound in synthetic chemistry?

Methodological Answer: The sulfonyl fluoride group enables SuFEx click reactions with silyl ethers or amines to form stable sulfonate or sulfonamide linkages. The triazole ring participates in:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.

- Nucleophilic substitution at the sulfonyl fluoride site (e.g., with thiols or alcohols).

- Enzyme inhibition assays via covalent binding to active-site residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high-purity this compound?

Methodological Answer: Optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

- Catalyst Selection : Copper(I) iodide for CuAAC; base additives (e.g., KCO) for SuFEx.

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions.

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. What mechanistic insights explain the compound’s reactivity in SuFEx click chemistry?

Methodological Answer: Mechanistic studies employ:

- Kinetic Experiments : Monitoring reaction progress via F NMR to track fluoride displacement.

- Density Functional Theory (DFT) : Modeling transition states for sulfonyl fluoride activation.

- Isotopic Labeling : O-labeled water to probe hydrolysis pathways. Key findings: The electron-withdrawing triazole ring enhances sulfonyl fluoride electrophilicity, accelerating SuFEx kinetics .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions may arise from variations in:

- Assay Conditions : Standardize pH, temperature, and enzyme concentrations.

- Compound Purity : Validate via HPLC (>95% purity).

- Structural Confirmation : Re-examine stereochemistry using X-ray crystallography or NOESY NMR.

- Biological Replicates : Perform triplicate experiments with positive/negative controls .

Q. What strategies are effective for studying its enzyme inhibition mechanisms?

Methodological Answer: Use a combination of:

- Competitive Binding Assays : Measure IC values against target enzymes (e.g., proteases, kinases).

- X-ray Crystallography : Resolve enzyme-inhibitor complexes to identify covalent adducts.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- Mutagenesis Studies : Replace active-site nucleophiles (e.g., serine, cysteine) to confirm covalent modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.